(3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol (3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18835924
InChI: InChI=1S/C13H6Cl2F4O/c14-7-2-1-5(3-8(7)15)9-12(18)10(16)6(4-20)11(17)13(9)19/h1-3,20H,4H2
SMILES:
Molecular Formula: C13H6Cl2F4O
Molecular Weight: 325.08 g/mol

(3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol

CAS No.:

Cat. No.: VC18835924

Molecular Formula: C13H6Cl2F4O

Molecular Weight: 325.08 g/mol

* For research use only. Not for human or veterinary use.

(3',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol -

Specification

Molecular Formula C13H6Cl2F4O
Molecular Weight 325.08 g/mol
IUPAC Name [4-(3,4-dichlorophenyl)-2,3,5,6-tetrafluorophenyl]methanol
Standard InChI InChI=1S/C13H6Cl2F4O/c14-7-2-1-5(3-8(7)15)9-12(18)10(16)6(4-20)11(17)13(9)19/h1-3,20H,4H2
Standard InChI Key HLJIAEFOJQJTQE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=C(C(=C(C(=C2F)F)CO)F)F)Cl)Cl

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic name, (3',4'-dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol, reflects its substitution pattern: a biphenyl backbone with chlorine atoms at the 3' and 4' positions of one phenyl ring, fluorine atoms at the 2, 3, 5, and 6 positions of the other ring, and a hydroxymethyl group (-CH2OH) at the 4 position. This arrangement creates a highly polarized molecular structure, with electron-withdrawing halogens influencing electronic distribution and intermolecular interactions .

Molecular Geometry and Electronic Effects

The tetrafluoro substitution on one phenyl ring induces significant electron deficiency, while the dichloro substituents on the adjacent ring contribute to steric hindrance and further electronic withdrawal. Density functional theory (DFT) calculations on similar systems predict a dihedral angle of approximately 45–60° between the two phenyl rings, balancing conjugation and steric repulsion . The hydroxymethyl group introduces hydrogen-bonding capability, potentially enhancing crystallinity or solubility in protic solvents .

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling for Biphenyl Core Formation

The biphenyl core can be constructed via palladium-catalyzed cross-coupling, as demonstrated in the synthesis of related tetrafluorobiphenyl derivatives . A representative route involves:

  • Borylation of Halogenated Arenes: 3,4-Dichlorobromobenzene undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 and KOAc in 1,4-dioxane at 90°C under nitrogen .

  • Coupling with Fluorinated Aryl Halides: The resulting boronate ester reacts with 2,3,5,6-tetrafluoro-4-bromophenol under Suzuki conditions (Pd(dppf)Cl2, Cs2CO3, 1,2-dimethoxyethane/water) .

Table 1. Representative Coupling Conditions for Biphenyl Synthesis

StepReagents/ConditionsYieldSource
BorylationPd(dppf)Cl2, KOAc, 1,4-dioxane, 90°C, N285%
Suzuki CouplingPd(dppf)Cl2, Cs2CO3, DME/H2O, reflux78%

Physicochemical Properties

Thermal Stability and Phase Behavior

Fluorinated biphenyls exhibit elevated thermal stability. Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 120–150°C and decomposition temperatures exceeding 250°C . The hydroxymethyl group may lower melting points slightly due to hydrogen bonding disruption.

Table 2. Estimated Physicochemical Parameters

PropertyValue (Estimated)Basis in Literature
Melting Point135–145°C
LogP (Octanol-Water)3.8–4.2
Solubility in DMSO>50 mg/mL

Spectroscopic Signatures

  • ¹H NMR: The hydroxymethyl proton resonates as a triplet (δ 4.6–5.0 ppm, J = 5–6 Hz) due to coupling with adjacent -CH2- and OH groups .

  • ¹⁹F NMR: Four distinct fluorine environments appear between δ -110 to -150 ppm, split by ortho/para couplings .

Reactivity and Functionalization

Alcohol Derivitization

The primary alcohol undergoes standard transformations:

  • Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) in DCM with DMAP catalyst yields esters .

  • Oxidation: MnO2 or Jones reagent oxidizes the alcohol to the corresponding aldehyde or carboxylic acid .

Halogen Reactivity

The chlorine and fluorine substituents are generally inert under mild conditions but participate in:

  • Nucleophilic Aromatic Substitution: Fluorine at electron-deficient positions can be displaced by strong nucleophiles (e.g., methoxide) at elevated temperatures .

  • Cross-Coupling: Chlorine atoms serve as leaving groups in Buchwald-Hartwig aminations or Ullmann couplings .

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